1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16054640
InChI: InChI=1S/C13H15NO6S/c15-11(16)13(12(17)18)6-8-14(9-7-13)21(19,20)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C13H15NO6S
Molecular Weight: 313.33 g/mol

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

CAS No.:

Cat. No.: VC16054640

Molecular Formula: C13H15NO6S

Molecular Weight: 313.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid -

Specification

Molecular Formula C13H15NO6S
Molecular Weight 313.33 g/mol
IUPAC Name 1-(benzenesulfonyl)piperidine-4,4-dicarboxylic acid
Standard InChI InChI=1S/C13H15NO6S/c15-11(16)13(12(17)18)6-8-14(9-7-13)21(19,20)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,17,18)
Standard InChI Key IJLRCNPDSMJGPV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C(=O)O)C(=O)O)S(=O)(=O)C2=CC=CC=C2

Introduction

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid is a chemical compound with the CAS Number 201216-03-7 and the linear formula C13H15NO6S. It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological activities, including anticonvulsant, antidepressant, and antihistaminic properties. This compound is particularly noted for its structural features, which include a phenylsulfonyl group attached to a piperidine ring, along with two carboxylic acid groups.

Synthesis and Preparation

The synthesis of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid typically involves the reaction of a piperidine derivative with a phenylsulfonyl chloride in the presence of a base. The specific conditions and reagents may vary depending on the desired yield and purity of the product. This compound can be used as an intermediate in the synthesis of more complex molecules, especially those with potential biological activity.

Biological Activity and Potential Applications

While specific biological activity data for 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid is limited, compounds with similar structures have shown potential in various therapeutic areas. For example, piperidine derivatives are known for their anticonvulsant and antidepressant properties . The presence of the phenylsulfonyl group may enhance the compound's ability to interact with biological targets, potentially leading to applications in drug development.

Research Findings and Future Directions

Research on piperidine derivatives often focuses on their pharmacological properties and potential therapeutic applications. Future studies on 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid could explore its interaction with biological targets, such as receptors or enzymes, to identify potential therapeutic uses. Additionally, modifying the structure of this compound could lead to derivatives with improved biological activity.

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